molecular formula C21H42O4 B051691 2-Stearoylglycerol CAS No. 119912-07-1

2-Stearoylglycerol

Cat. No.: B051691
CAS No.: 119912-07-1
M. Wt: 358.6 g/mol
InChI Key: YQEMORVAKMFKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Stearoyl-rac-glycerol is a monoacylglycerol containing stearic acid at the sn-2 position. It is a type of glycerolipid, which is a class of lipids that are essential components of cell membranes and play a crucial role in various biological processes. This compound is known for its presence in biological systems and its involvement in metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Stearoyl-rac-glycerol can be synthesized through the esterification of glycerol with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .

Industrial Production Methods: In industrial settings, 2-Stearoyl-rac-glycerol is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of glycerol and stearic acid into a reactor, where the esterification takes place. The product is then purified through distillation or crystallization to obtain high-purity 2-Stearoyl-rac-glycerol .

Chemical Reactions Analysis

Types of Reactions: 2-Stearoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Stearoyl-rac-glycerol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Stearoyl-rac-glycerol involves its incorporation into cellular membranes, where it influences membrane fluidity and permeability. It interacts with various proteins and enzymes involved in lipid metabolism, thereby affecting metabolic pathways. The compound’s effects are mediated through its interaction with lipid-binding proteins and its role in signaling pathways related to lipid metabolism .

Comparison with Similar Compounds

    1-Stearoyl-rac-glycerol: Similar in structure but with the stearic acid at the sn-1 position.

    2-Oleoyl-rac-glycerol: Contains oleic acid instead of stearic acid at the sn-2 position.

    2-Palmitoyl-rac-glycerol: Contains palmitic acid at the sn-2 position

Uniqueness: 2-Stearoyl-rac-glycerol is unique due to its specific positioning of stearic acid at the sn-2 position, which influences its physical and chemical properties. This positioning affects its behavior in biological systems and its interactions with other molecules, making it distinct from other monoacylglycerols .

Properties

IUPAC Name

1,3-dihydroxypropan-2-yl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,22-23H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEMORVAKMFKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873440
Record name 2-Monostearoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(0:0/18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

621-61-4
Record name 2-Monostearin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Stearoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Monostearoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 2-STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCK4W723ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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